An In-depth Technical Guide to Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
An In-depth Technical Guide to Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the benzo[d]isothiazole ring, is a recognized "privileged scaffold," appearing in a variety of biologically active molecules.[1][2] This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications and the underlying rationale for its investigation in drug development programs.
While a dedicated CAS number for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is not readily found in public databases, its precursor, 3-Chlorobenzo[d]isothiazole-6-carboxylic acid , is registered under CAS Number 1520779-76-3 .[3] This guide will, therefore, detail the synthesis of the target methyl ester from this known starting material.
Physicochemical Properties and Structural Elucidation
The precise experimental data for Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is not extensively published. However, based on the known characteristics of related benzo[d]isothiazole and benzothiazole derivatives, we can predict its key physicochemical properties.[4][5]
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₆ClNO₂S |
| Molecular Weight | 227.67 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Melting Point | Predicted to be a crystalline solid with a defined melting point. |
Spectroscopic Characterization:
The structural integrity of synthesized Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate would be confirmed using standard spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling constants providing information about their relative positions. A characteristic singlet corresponding to the methyl ester protons (-OCH₃) would be observed, typically in the range of 3.8-4.0 ppm.[6][7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the benzo[d]isothiazole core, and the methyl carbon of the ester group.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound, with the molecular ion peak [M]⁺ confirming the successful synthesis.[7]
Synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate
The synthesis of the target compound is a two-stage process that begins with the commercially available or synthetically accessible 3-Chlorobenzo[d]isothiazole-6-carboxylic acid. The overall workflow involves the esterification of this carboxylic acid.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate.
Experimental Protocol: Esterification of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid
Several standard methods can be employed for the esterification of the carboxylic acid precursor. The choice of method may depend on the scale of the reaction and the desired purity of the final product.
Method 1: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent) in methanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: The crude ester can be further purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
The use of excess methanol drives the equilibrium of the reversible Fischer esterification towards the product side.[8]
-
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]
Method 2: Dicyclohexylcarbodiimide (DCC) Coupling
This method is suitable for small-scale synthesis and is performed under milder conditions.[9]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dichloromethane (DCM).
-
Addition of Coupling Agent: Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its completion by TLC.
-
Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography.
Causality Behind Experimental Choices:
-
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
-
DMAP acts as a nucleophilic catalyst, accelerating the reaction.[9]
Method 3: Yamaguchi Esterification
This method is particularly useful for the synthesis of sterically hindered esters and proceeds through a mixed anhydride intermediate.[10]
Step-by-Step Methodology:
-
Formation of Mixed Anhydride: Treat 3-Chlorobenzo[d]isothiazole-6-carboxylic acid (1 equivalent) with 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) and a tertiary amine base like triethylamine in an aprotic solvent.
-
Ester Formation: Add methanol (1.2 equivalents) and a catalytic amount of DMAP to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature until completion.
-
Work-up and Purification: The work-up and purification steps are similar to those for the DCC coupling method.
Causality Behind Experimental Choices:
-
The formation of the mixed anhydride with 2,4,6-trichlorobenzoyl chloride creates a highly activated carboxylic acid derivative that reacts efficiently with the alcohol.[10]
Applications in Drug Discovery and Development
The benzo[d]isothiazole scaffold is a key pharmacophore in a range of therapeutic areas.[11][12] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][13]
Potential as an Anticancer Agent
Many benzothiazole and benzo[d]isothiazole derivatives have been reported to exhibit significant antiproliferative activity against various cancer cell lines.[11] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways.
Diagram: Potential Mechanism of Action
Caption: A hypothetical mechanism of action for the title compound in an anticancer context.
Role as a Bioisostere
In drug design, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful strategy for optimizing lead compounds.[14][15] The benzo[d]isothiazole moiety can act as a bioisostere for other aromatic systems, such as benzothiazole or indole, potentially leading to improved pharmacokinetic properties, enhanced target binding, or reduced off-target effects.[16][17]
Conclusion
Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate represents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications in drug discovery. The synthetic accessibility of this compound from its corresponding carboxylic acid, coupled with the known biological activities of the benzo[d]isothiazole core, makes it an attractive target for further investigation by researchers in academia and the pharmaceutical industry.
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- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.).
- Direct, Rapid and Convenient Synthesis of Esters and Thioesters Using PPh3/N-Chlorobenzotriazole System. (2013). SciELO.
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- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. (n.d.).
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